molecular formula C27H26NO3P B14265757 Tris(4-methoxyphenyl)(phenylimino)-lambda~5~-phosphane CAS No. 133191-98-7

Tris(4-methoxyphenyl)(phenylimino)-lambda~5~-phosphane

Cat. No.: B14265757
CAS No.: 133191-98-7
M. Wt: 443.5 g/mol
InChI Key: FZYSVTXWHFKABN-UHFFFAOYSA-N
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Description

Tris(4-methoxyphenyl)(phenylimino)-lambda~5~-phosphane is an organophosphorus compound with the formula (CH₃OC₆H₄)₃P. It is a tertiary phosphine, characterized by the presence of three 4-methoxyphenyl groups attached to a central phosphorus atom. This compound is known for its applications in organometallic chemistry and homogeneous catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(4-methoxyphenyl)(phenylimino)-lambda~5~-phosphane typically involves the reaction of 4-methoxyphenylmagnesium bromide with phosphorus trichloride, followed by the addition of phenylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tris(4-methoxyphenyl)(phenylimino)-lambda~5~-phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Tris(4-methoxyphenyl)(phenylimino)-lambda~5~-phosphane involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metals, and the pathways involve the formation and breaking of metal-ligand bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(4-methoxyphenyl)(phenylimino)-lambda~5~-phosphane is unique due to the presence of methoxy groups in the 4-position, which enhances its electron-donating ability and increases its effectiveness as a ligand in catalytic reactions. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .

Properties

133191-98-7

Molecular Formula

C27H26NO3P

Molecular Weight

443.5 g/mol

IUPAC Name

tris(4-methoxyphenyl)-phenylimino-λ5-phosphane

InChI

InChI=1S/C27H26NO3P/c1-29-22-9-15-25(16-10-22)32(28-21-7-5-4-6-8-21,26-17-11-23(30-2)12-18-26)27-19-13-24(31-3)14-20-27/h4-20H,1-3H3

InChI Key

FZYSVTXWHFKABN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)P(=NC2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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